molecular formula C7H6ClN3 B1431051 8-Chloroimidazo[1,2-A]pyridin-2-amine CAS No. 1780805-97-1

8-Chloroimidazo[1,2-A]pyridin-2-amine

Cat. No. B1431051
M. Wt: 167.59 g/mol
InChI Key: ITXUONOQNDMLIS-UHFFFAOYSA-N
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Description

“8-Chloroimidazo[1,2-A]pyridin-2-amine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines was achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “8-Chloroimidazo[1,2-A]pyridin-2-amine” is represented by the InChI code 1S/C7H6ClN3/c8-5-2-1-3-11-6 (9)4-10-7 (5)11/h1-4H,9H2 .


Chemical Reactions Analysis

The direct functionalization of imidazopyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

The compound “8-Chloroimidazo[1,2-A]pyridin-2-amine” has a molecular weight of 167.6 . It is a solid at room temperature .

Scientific Research Applications

1. Antituberculosis Agents

  • Summary of Application : Imidazo[1,2-a]pyridine analogues, including 8-Chloroimidazo[1,2-A]pyridin-2-amine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : The substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as 80, 0.Mtb .

2. Fluorescent Probe for Hg2+ Detection

  • Summary of Application : An imidazo[1,2-a]pyridine-functionalized xanthene dye was designed and developed as a fluorescent probe for Hg2+ by introducing spirolactam to the molecule .
  • Methods of Application : The probe with a ring-closed spirolactam structure reacts with Hg2+ to form a fluorescent ring-opened spirolactone structure . The probe exhibits a larger Stokes shift and higher pH tolerance than the traditional xanthene dyes and probes .
  • Results or Outcomes : The probe is highly selective to Hg2+ within a wide pH range of 5.0–11.0 . It also exhibits low cytotoxicity and can be used for the detection of Hg2+ in living HeLa cells through fluorescence imaging . A paper-based test strip was prepared and successfully applied for the detection of Hg2+ in tap water and lake water samples .

Safety And Hazards

While specific safety and hazards information for “8-Chloroimidazo[1,2-A]pyridin-2-amine” is not available, it is generally recommended to handle such compounds with appropriate safety measures, including wearing suitable gloves, protective clothing, and eye protection .

Future Directions

Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . The development of new synthetic methods for these structures is very meaningful . The future of “8-Chloroimidazo[1,2-A]pyridin-2-amine” and similar compounds lies in further exploring their potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXUONOQNDMLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroimidazo[1,2-A]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloroimidazo[1,2-A]pyridin-2-amine
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Reactant of Route 6
8-Chloroimidazo[1,2-A]pyridin-2-amine

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